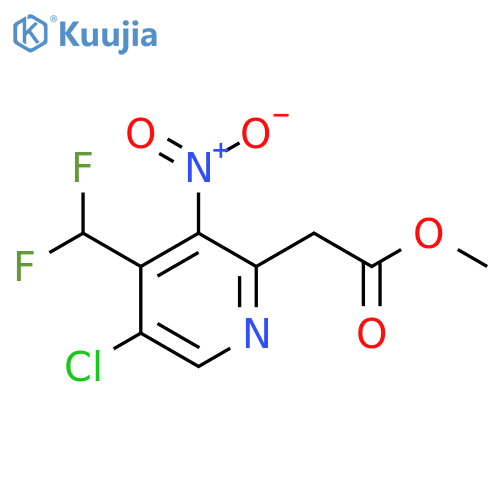

Cas no 1804680-80-5 (Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate)

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate

-

- インチ: 1S/C9H7ClF2N2O4/c1-18-6(15)2-5-8(14(16)17)7(9(11)12)4(10)3-13-5/h3,9H,2H2,1H3

- InChIKey: KKRFFBWVEBSCAJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(CC(=O)OC)C(=C1C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 85

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049450-1g |

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate |

1804680-80-5 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetateに関する追加情報

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate (CAS No. 1804680-80-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate, identified by its CAS number 1804680-80-5, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its nitro and chloro substituents alongside a difluoromethyl group, plays a pivotal role in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents.

The 5-chloro and 4-(difluoromethyl) functional groups in Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate contribute to its reactivity and compatibility with a wide range of synthetic transformations. These substituents are particularly useful in constructing complex molecular architectures, enabling chemists to design compounds with tailored pharmacological properties. The presence of the 3-nitropyridine core further enhances its utility, as nitropyridines are known for their broad spectrum of biological activities.

In recent years, the demand for efficient and sustainable synthetic methodologies has driven significant research into optimizing the production of Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate. Advanced catalytic systems and green chemistry principles have been employed to improve yield and reduce environmental impact. For instance, recent studies have demonstrated the use of transition metal catalysts to facilitate selective functionalization, thereby streamlining the synthesis process.

The pharmaceutical industry has leveraged Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate in the development of drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its incorporation into drug candidates has led to the discovery of several promising compounds that exhibit potent biological activity. For example, derivatives of this intermediate have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation.

One of the most compelling aspects of Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate is its role in fragment-based drug design. By using this compound as a scaffold, researchers can rapidly explore diverse chemical space, identifying novel pharmacophores that may lead to breakthrough therapeutics. The nitro group, in particular, serves as a versatile handle for further derivatization, allowing for the introduction of additional functional moieties that can modulate drug properties such as solubility and metabolic stability.

The synthesis of Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate typically involves multi-step organic transformations, starting from readily available precursors. Recent advancements in synthetic chemistry have focused on developing more concise routes that minimize byproduct formation and enhance scalability. These innovations not only improve the efficiency of production but also align with global efforts to promote sustainable chemical manufacturing.

The biological significance of Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate extends beyond its use as a synthetic intermediate. Studies have highlighted its potential as an intermediate in the preparation of kinase inhibitors, which are critical targets in oncology research. The combination of chloro and difluoromethyl groups enhances binding affinity to protein targets, making it an attractive candidate for drug development.

In conclusion, Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate (CAS No. 1804680-80-5) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural attributes and broad applicability make it indispensable for researchers seeking to develop innovative therapeutics. As the field continues to evolve, further exploration into the synthetic possibilities and biological potential of this compound will undoubtedly yield groundbreaking advancements.

1804680-80-5 (Methyl 5-chloro-4-(difluoromethyl)-3-nitropyridine-2-acetate) 関連製品

- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)

- 14284-93-6(Tris(acetylacetonato)ruthenium(III))

- 1806514-87-3(2-Bromo-1-(4-(bromomethyl)-2-chlorophenyl)propan-1-one)

- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)

- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)

- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)

- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)

- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)

- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)

- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)